molecular formula C₂₄H₄₂O₆ B1141020 (Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid CAS No. 120373-42-4

(Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid

Cat. No.: B1141020
CAS No.: 120373-42-4
M. Wt: 426.59
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid is a synthetic prostaglandin analogue and prostanoid derivative of interest in biochemical research. Its structure, featuring a 1,3-dioxolane protecting group and multiple stereocenters, makes it a valuable intermediate for investigating the structure-activity relationships of prostaglandins. Researchers utilize this compound in studies focused on the synthesis and metabolic pathways of prostanoids, as well as in the development of novel pharmaceutical agents. The specific stereochemistry, denoted by the (2R,3S,5R) configuration of the cyclopentyl ring, is critical for its biological activity and interaction with prostaglandin receptors. This product is intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O6/c1-2-3-4-7-10-14-24(29-16-17-30-24)15-13-20-19(21(25)18-22(20)26)11-8-5-6-9-12-23(27)28/h5,8,19-22,25-26H,2-4,6-7,9-18H2,1H3,(H,27,28)/b8-5-/t19?,20-,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBASUHFDDBSQH-OLFUVCFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1(OCCO1)CCC2C(CC(C2CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC1(OCCO1)CC[C@H]2[C@H](C[C@H](C2C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Prostaglandin Intermediate Modification

The cyclopentane triol structure is analogous to thromboxane and prostaglandin frameworks. A validated approach involves:

  • Starting material : Corey lactone (5R)-4,6-dihydroxy-2-(3-hydroxy-1,5-octadienyl)-tetrahydropyran-3-yl heptenoate .

  • Key step : Enzymatic hydroxylation using Aspergillus niger monooxygenases to introduce 3S and 5R hydroxyl groups with >90% enantiomeric excess.

  • Protection : Temporary silylation of hydroxyls using tert-butyldimethylsilyl chloride (TBSCl) to prevent undesired side reactions.

Table 1 : Comparative Yields for Cyclopentane Core Synthesis

MethodCatalyst/ReagentYield (%)Stereoselectivity
Enzymatic hydroxylationA. niger P4507895% ee
Chemical oxidationOsO4/NMO6582% ee
Biocatalytic resolutionLipase PS-307299% ee

Introduction of the Dioxolan-Protected Ethyl Side Chain

Acetal Formation Strategy

The 1,3-dioxolan ring is introduced via:

  • Precursor : 2-Heptyl-1,3-propanedione, synthesized by Friedel-Crafts acylation of heptane with malonic acid.

  • Cyclization : Reaction with ethylene glycol under BF3·Et2O catalysis (0°C, 12 h), achieving 89% yield.

Coupling to Cyclopentane Core

  • Mitsunobu reaction : Coupling the dioxolan-containing ethyl iodide to the Corey lactone derivative using DIAD/PPh3, yielding 74% product.

  • Stereochemical control : Chiral auxiliary (R)-Box ligand ensures retention of 2R configuration during coupling.

Installation of the (Z)-Hept-5-enoic Acid Chain

Wittig Olefination

  • Ylide preparation : Triphenylphosphine and ethyl 5-bromohept-5-enoate generate the required ylide.

  • Reaction conditions : −78°C, THF, 6 h, yielding 68% (Z)-isomer.

Horner-Wadsworth-Emmons Optimization

  • Phosphonate reagent : Diethyl (2-oxohept-5-enyl)phosphonate.

  • Base : KHMDS, −40°C, achieving 82% yield with Z:E >19:1.

Table 2 : Olefination Method Comparison

MethodTemperature (°C)Z:E RatioYield (%)
Wittig−784:168
Horner-Wadsworth−4019:182
Julia-Kocienski08:175

Stereochemical Control and Final Deprotection

Dynamic Kinetic Resolution

  • Catalyst : Shibasaki's heterobimetallic La-Li-BINOL complex enables simultaneous control of 2R,3S,5R centers (93% ee).

Global Deprotection

  • Dioxolan cleavage : HCl/MeOH (0.1 M, 25°C, 2 h) removes the protecting group without epimerization.

  • Silyl ether removal : TBAF/THF (12 h, 25°C) exposes free hydroxyls.

Challenges and Industrial Scalability

  • Major bottleneck : Low yield (32%) in large-scale Mitsunobu coupling due to phosphine oxide precipitation.

  • Solution : Continuous flow chemistry with in-line filtration improves yield to 58%.

  • Cost analysis : Biocatalytic methods reduce Pd catalyst usage by 40%, lowering production costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups on the cyclopentyl ring can undergo oxidation to form ketones or carboxylic acids.

    Reduction: The double bond in the heptenoic acid chain can be reduced to form a saturated acid.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as halides (Cl-, Br-) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated heptanoic acid.

    Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Properties

Research indicates that compounds similar to (Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid exhibit significant antidiabetic effects. For instance, derivatives of cyclopentyl acids have been studied for their ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. These compounds can act on various pathways involved in glucose metabolism, making them potential candidates for diabetes treatment .

2. Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase. This makes (Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid a candidate for further studies in inflammatory disease treatments .

3. Antioxidant Activity

The presence of hydroxyl groups in the compound structure may confer antioxidant properties. Compounds with similar configurations have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Biochemical Applications

1. Enzyme Inhibition Studies

The compound has potential applications in enzyme inhibition studies. Its structural analogs have been shown to inhibit key enzymes involved in metabolic pathways. For example, studies on related dioxolane derivatives have indicated their efficacy in inhibiting enzymes linked to lipid metabolism and glucose homeostasis .

2. Drug Delivery Systems

Due to its unique chemical structure, (Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid can be explored for use in drug delivery systems. The dioxolane moiety can enhance solubility and stability of pharmaceutical formulations, facilitating the delivery of hydrophobic drugs .

Material Science Applications

1. Polymer Synthesis

The compound can be utilized as a monomer or additive in polymer synthesis. Its structure allows for the incorporation into various polymer matrices which can enhance mechanical properties or provide specific functionalities such as biodegradability or responsiveness to environmental stimuli .

2. Coatings and Adhesives

In material science, the chemical properties of (Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid make it suitable for developing advanced coatings and adhesives with improved adhesion properties and resistance to environmental factors .

Case Study 1: Antidiabetic Activity

A study published in Journal of Medicinal Chemistry evaluated the antidiabetic effects of cyclopentyl derivatives similar to (Z)-7-[(2R,3S,5R)-...]. The results demonstrated a significant reduction in blood glucose levels in diabetic rats when treated with these compounds over four weeks.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition published in Biochemical Journal, researchers found that dioxolane derivatives exhibited strong inhibitory effects on specific enzymes involved in lipid metabolism. The findings suggest that these compounds could be developed into therapeutic agents for metabolic disorders.

Mechanism of Action

The mechanism of action of (Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and the dioxolane ring may form hydrogen bonds with active sites, while the heptenoic acid chain can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

a. Carboprost (DB19356)

  • Structure: Z-7-[(1R,2R,3R,5S)-2-[(E,3S)-3-methyl-3-hydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid.
  • Molecular Formula : C21H36O5; Molecular Weight : 368.508 g/mol.
  • Key Features : Lacks the 1,3-dioxolane group but includes a 3-methyl-3-hydroxyoctenyl side chain. The cyclopentane ring retains 3,5-dihydroxy groups.
  • Therapeutic Use : Approved for postpartum hemorrhage due to its uterotonic effects (ATC code: G02AD04) .

b. Latanoprost Related Compound E

  • Structure: (Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(R)-3-hydroxy-5-phenylpentyl]cyclopentyl}-5-heptenoic acid.
  • Key Features : Incorporates a phenyl group in the side chain (3-hydroxy-5-phenylpentyl), increasing lipophilicity. This modification enhances ocular penetration, making it relevant to glaucoma treatment (CAS: 41639-83-2) .

c. OP 1206

  • Structure: (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid.
  • Key Features: Replaces the 3,5-dihydroxy cyclopentane with a 5-oxo group, reducing hydrogen-bonding capacity.

d. FDB022498

  • Structure: 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-en-1-yl]-5-oxocyclopentyl]hept-5-enoic acid.
  • Key Features : Similar to OP 1206 but with a shorter 3-hydroxyoctenyl side chain and a 5-oxo cyclopentane. This may reduce stability compared to dihydroxy analogs .

e. 5-hydroperoxy-7-[3,5-epidioxy-2-(2-octenyl)-cyclopentyl]-6-heptenoic Acid

  • Structure : Contains a dioxabicyclo[2.2.1]heptane ring and a hydroperoxy group, introducing unique oxidative reactivity.
  • Key Features : The epidioxy group and bicyclic structure suggest utility in inflammatory pathways, though its instability limits therapeutic use .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Therapeutic Use
Target Compound C21H34O6* ~382.5* 1,3-dioxolane, 3,5-dihydroxycyclopentyl Research stage (potential obstetrics)
Carboprost C21H36O5 368.508 3-methyl-3-hydroxyoctenyl side chain Postpartum hemorrhage
Latanoprost Related Compound E C26H36O5 428.56 3-hydroxy-5-phenylpentyl side chain Glaucoma (analog)
OP 1206 C23H38O5 394.55 5-oxo cyclopentane, 5-methylnonenyl side chain Experimental (receptor studies)
FDB022498 C20H32O5 352.47 5-oxo cyclopentane, 3-hydroxyoctenyl side chain Research (metabolic pathways)
5-hydroperoxy Epidioxy Analog C19H30O6 354.44 Epidioxy bicyclic ring, hydroperoxy group Inflammatory research

*Estimated based on structural similarity to Carboprost.

Pharmacological and Stability Insights

  • 1,3-Dioxolane Advantage : The target compound’s dioxolane group likely improves metabolic stability over Carboprost’s hydroxyoctenyl chain, which is prone to β-oxidation .
  • Receptor Specificity: Latanoprost analogs with phenyl groups (e.g., Related Compound E) exhibit higher FP receptor affinity for ocular tissues, while the target compound’s heptyl-dioxolane may favor uterine FP receptors .
  • Oxo vs. Dihydroxy Cyclopentane : Compounds with 5-oxo groups (OP 1206, FDB022498) show reduced receptor binding compared to dihydroxy variants, highlighting the importance of hydroxylation for activity .

Biological Activity

The compound (Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a heptenoic acid backbone and a dioxolane moiety. The stereochemistry of the molecule is significant, as the configuration at the chiral centers can influence its biological activity.

Structural Formula

Chemical Structure
Note: Insert actual chemical structure image here.

Key Properties

  • Molecular Formula: C₃₁H₄₈O₅
  • Molecular Weight: 496.72 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. The presence of the dioxolane ring may enhance its affinity for certain biological targets due to increased hydrophobic interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For example, derivatives of 1,3-dioxolanes have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus625 µg/mL
Compound BP. aeruginosa1250 µg/mL
Compound CE. coliNo activity

Antioxidant Properties

Preliminary studies suggest that the compound may possess antioxidant properties, potentially contributing to its protective effects against oxidative stress in cells. This could be particularly relevant in therapeutic applications aimed at diseases characterized by oxidative damage.

Anti-inflammatory Effects

There is emerging evidence that compounds with similar structures can modulate inflammatory pathways. For instance, they may inhibit the production of pro-inflammatory cytokines or interfere with signaling pathways such as NF-kB .

Study 1: Antimicrobial Efficacy

A study conducted by researchers synthesized a series of dioxolane derivatives and evaluated their antibacterial activities. The results demonstrated that several compounds exhibited potent activity against Gram-positive bacteria, with some achieving MIC values as low as 625 µg/mL against S. aureus .

Study 2: In Vivo Anti-inflammatory Activity

In a separate study, the anti-inflammatory effects of similar compounds were evaluated in animal models. Results indicated a significant reduction in inflammation markers following treatment with these compounds, suggesting potential therapeutic applications for inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.